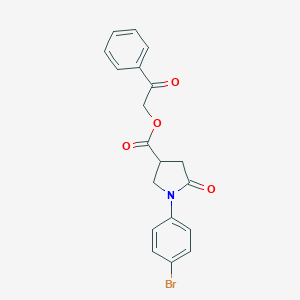![molecular formula C17H14O2S B271360 (1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene, also known as MSPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can inhibit tumor growth and metastasis. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is its versatility as a starting material for the synthesis of various functionalized indene derivatives. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for the research on (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. One potential direction is the development of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene-based anticancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel organic materials with unique optical and electronic properties using (1E)-1-[(4-methylsulfonylphenyl)methylene]indene as a building block. Further studies are also needed to elucidate the mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene and its potential applications in other fields such as materials science and organic synthesis.
Métodos De Síntesis
The synthesis of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be achieved through a one-pot reaction between 4-methylsulfonylbenzaldehyde and indene in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. The yield of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been shown to have antimicrobial activity against various bacterial and fungal strains. In materials science, (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. (1E)-1-[(4-methylsulfonylphenyl)methylene]indene has also been used in organic synthesis as a versatile starting material for the preparation of various functionalized indene derivatives.
Propiedades
Nombre del producto |
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene |
|---|---|
Fórmula molecular |
C17H14O2S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
Clave InChI |
XICAFMGQCYYCRA-NTCAYCPXSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)



![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)





![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)